N-(4-ethoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea
Description
N-(4-ethoxyphenyl)-N’-(2-fluoro-5-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a 4-ethoxyphenyl group and a 2-fluoro-5-methylphenyl group attached to the nitrogen atoms of the urea moiety
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-3-21-13-7-5-12(6-8-13)18-16(20)19-15-10-11(2)4-9-14(15)17/h4-10H,3H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPDKNRRYTXQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(2-fluoro-5-methylphenyl)urea typically involves the reaction of 4-ethoxyaniline with 2-fluoro-5-methylaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute like triphosgene. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea compound.
-
Step 1: Preparation of Isocyanate Intermediate
- React 4-ethoxyaniline with phosgene or triphosgene to form 4-ethoxyphenyl isocyanate.
- Reaction conditions: Solvent (dichloromethane), temperature (0-5°C), and stirring.
-
Step 2: Formation of Urea Compound
- React the 4-ethoxyphenyl isocyanate with 2-fluoro-5-methylaniline.
- Reaction conditions: Solvent (toluene), temperature (room temperature to 50°C), and stirring.
Industrial Production Methods
Industrial production of N-(4-ethoxyphenyl)-N’-(2-fluoro-5-methylphenyl)urea may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the urea moiety, potentially leading to amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 2-fluoro-5-methylbenzoic acid.
Reduction: Formation of 4-ethoxyaniline or 2-fluoro-5-methylaniline.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-N’-(2-fluoro-5-methylphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicinal chemistry, N-(4-ethoxyphenyl)-N’-(2-fluoro-5-methylphenyl)urea could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-(2-fluoro-5-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the ethoxy and fluoro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N’-(2-fluoro-5-methylphenyl)urea
- N-(4-ethoxyphenyl)-N’-(2-chloro-5-methylphenyl)urea
- N-(4-ethoxyphenyl)-N’-(2-fluoro-5-ethylphenyl)urea
Uniqueness
N-(4-ethoxyphenyl)-N’-(2-fluoro-5-methylphenyl)urea is unique due to the specific combination of the ethoxy and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
